molecular formula C21H15Br B14646699 1-(4-Bromophenyl)-1-phenyl-1H-indene CAS No. 52033-61-1

1-(4-Bromophenyl)-1-phenyl-1H-indene

Cat. No.: B14646699
CAS No.: 52033-61-1
M. Wt: 347.2 g/mol
InChI Key: SBXGJCHGEXMPDB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1-phenyl-1H-indene is a brominated aromatic compound with the molecular formula C 21 H 15 Br and a molecular weight of 347.25 g/mol . This indene derivative serves as a valuable synthetic intermediate in organic and medicinal chemistry research. The indene scaffold is of significant interest in drug design and discovery, with related spiro[1H-indene-1,4-piperidine] derivatives being explored as selective agonists for somatostatin receptors (sst), which are relevant to neurological disease research . Furthermore, the compound can be synthesized via methods like the Parham cyclization, which involves the lithiation of aryl bromides followed by cyclization, highlighting its utility in constructing complex benzoheterocycles and indene structures . Indene-based compounds are known for their structural versatility and ability to interact with biological macromolecules, making them privileged structures in the development of novel therapeutics . This product is provided for research purposes as a building block in chemical synthesis and investigational studies. For Research Use Only. Not for human or personal use.

Properties

CAS No.

52033-61-1

Molecular Formula

C21H15Br

Molecular Weight

347.2 g/mol

IUPAC Name

1-(4-bromophenyl)-1-phenylindene

InChI

InChI=1S/C21H15Br/c22-19-12-10-18(11-13-19)21(17-7-2-1-3-8-17)15-14-16-6-4-5-9-20(16)21/h1-15H

InChI Key

SBXGJCHGEXMPDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-phenyl-1H-indene typically involves the reaction of 4-bromobenzyl bromide with phenylacetylene under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The process involves a series of steps including the formation of a carbon-carbon bond through a coupling reaction, followed by cyclization to form the indene ring.

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-1-phenyl-1H-indene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1-phenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-1-phenyl-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-1-phenyl-1H-indene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene (CAS 213381-88-5)
  • Substituents : 4-tert-butylphenyl (electron-donating) and methyl groups.
  • Molecular Formula : C₂₀H₂₂.
  • Key Differences: The tert-butyl group enhances solubility in non-polar solvents due to its bulky, lipophilic nature, whereas the bromine in the target compound increases polarity and may reduce solubility .
  • Impact on Reactivity : Electron-donating tert-butyl groups stabilize carbocation intermediates, contrasting with the electron-withdrawing bromine, which could deactivate electrophilic substitution reactions.
4-(4-tert-butylphenyl)-2-propan-2-yl-1H-indene (CAS 304911-87-3)
  • Substituents : 4-tert-butylphenyl and isopropyl groups.
  • Molecular Weight : 290.44 g/mol.
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole
  • Core Structure : Benzimidazole (aromatic heterocycle) vs. indene.
  • Substituents : 4-bromophenyl and phenyl groups.
  • Key Differences : The benzimidazole core’s nitrogen atoms enable hydrogen bonding and coordination chemistry, unlike the purely hydrocarbon indene system. However, both compounds share bromine-induced electronic effects, which may influence UV-Vis absorption profiles .

Comparative Physical and Chemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
1-(4-Bromophenyl)-1-phenyl-1H-indene Indene 4-Bromophenyl, Phenyl ~297.2 (estimated) High polarity, electron-deficient core
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene Indene 4-tert-Butylphenyl, Methyl 262.39 Enhanced solubility, steric shielding
4-(4-tert-butylphenyl)-2-propan-2-yl-1H-indene Indene 4-tert-Butylphenyl, Isopropyl 290.44 High thermal stability, bulky substituents
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole Benzimidazole 4-Bromophenyl, Phenyl 349.22 Hydrogen-bonding capacity, planar geometry

Crystallographic and Structural Insights

  • 1-(4-Bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone (): X-ray data reveal that bromine substituents induce planar molecular geometries and influence crystal packing via halogen bonding . Similar effects are anticipated in 1-(4-Bromophenyl)-1-phenyl-1H-indene, where bromine may direct π-stacking or van der Waals interactions.
  • Steric Effects : Compounds with tert-butyl or isopropyl groups (e.g., ) exhibit distorted crystal lattices due to steric bulk, whereas the target compound’s phenyl and bromophenyl groups may allow closer molecular packing .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 1-(4-Bromophenyl)-1-phenyl-1H-indene, and how can reaction conditions be optimized?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : Use 4-bromophenylboronic acid and 1-phenyl-1H-indene precursors in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere. Optimize solvent (toluene or THF), base (Na₂CO₃), and temperature (80–100°C) to enhance yield .
  • Mannich Reaction : Employ indene derivatives with 4-bromophenyl ketones and amines under acidic conditions (e.g., HCl in ethanol). Monitor reaction progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Validation : Confirm purity via HPLC (>95%) and characterize intermediates using 1H^1H/13C^{13}C NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Techniques :

  • X-Ray Diffraction (XRD) : Use SHELXL for small-molecule refinement. Collect high-resolution data (θ < 25°) and validate with R-factor < 0.05 .
  • ORTEP-3 : Generate thermal ellipsoid diagrams to visualize molecular geometry and confirm stereochemistry .
  • NMR Spectroscopy : Assign peaks using 1H^1H-1H^1H COSY and HSQC for complex coupling patterns (e.g., indene protons at δ 6.5–7.5 ppm) .
    • Data Interpretation : Cross-reference crystallographic data (CCDC deposition) with computational models (DFT-optimized geometries) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in regioselectivity observed in cycloaddition reactions involving this compound?

  • Approach :

  • Molecular Electron Density Theory (MEDT) : Calculate Fukui indices to identify nucleophilic/electrophilic centers. Compare with experimental outcomes (e.g., dominant formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole vs. Δ²-pyrazoline derivatives) .
  • DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to model transition states and activation energies. Validate with kinetic studies (e.g., Arrhenius plots) .
    • Case Study : For [3+2] cycloadditions, theoretical results show Cβ–N interactions dominate regioselectivity, contradicting initial assumptions of steric control .

Q. How should researchers address discrepancies in reported biological activities (e.g., cytotoxic vs. enzyme-inhibitory effects)?

  • Strategies :

  • Dose-Response Profiling : Test cytotoxicity (MTT assay) and enzyme inhibition (hCA I/II assays) in parallel. Use IC₅₀ values to distinguish specific inhibition from nonspecific toxicity .
  • Molecular Docking : Dock 1-(4-Bromophenyl)-1-phenyl-1H-indene into hCA II active site (PDB: 3KS3) using AutoDock Vina. Compare binding poses with co-crystallized inhibitors (e.g., acetazolamide) to identify key interactions (e.g., Zn²⁺ coordination) .
    • Data Reconciliation : If cytotoxicity masks enzyme inhibition, use lower concentrations (<10 µM) or structural analogs with reduced lipophilicity (ClogP < 3) .

Q. What experimental and computational methods validate crystallographic disorder in derivatives of this compound?

  • Protocol :

  • Structure Refinement : In SHELXL, apply PART and SUMP commands to model disorder. Use ISOR restraints to prevent overfitting .
  • Hirshfeld Surface Analysis : Generate fingerprint plots (CrystalExplorer) to quantify intermolecular interactions (e.g., Br···H contacts < 3.0 Å) and assess packing effects .
  • Twinned Data Handling : For macromolecular crystals, use TWIN/BASF commands in refinement and validate with RSR/Z scores .

Q. How can asymmetric synthesis routes improve enantiomeric purity for chiral derivatives?

  • Enzymatic Resolution :

  • Alcohol Dehydrogenases (ADHs) : Reduce 1-(4-bromophenyl)-2,2,2-trifluoroethanone using ADH-A from Rhodococcus ruber. Optimize cofactor (NADH) recycling and isolate (S)-enantiomer via chiral HPLC (Chiralpak IA column) .
  • Kinetic Resolution : Acetylate racemic 1-(4-bromophenyl)ethylamine with vinyl acetate and Candida antarctica lipase B (CAL-B). Monitor ee (>99%) via chiral GC (β-DEX 120 column) .

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